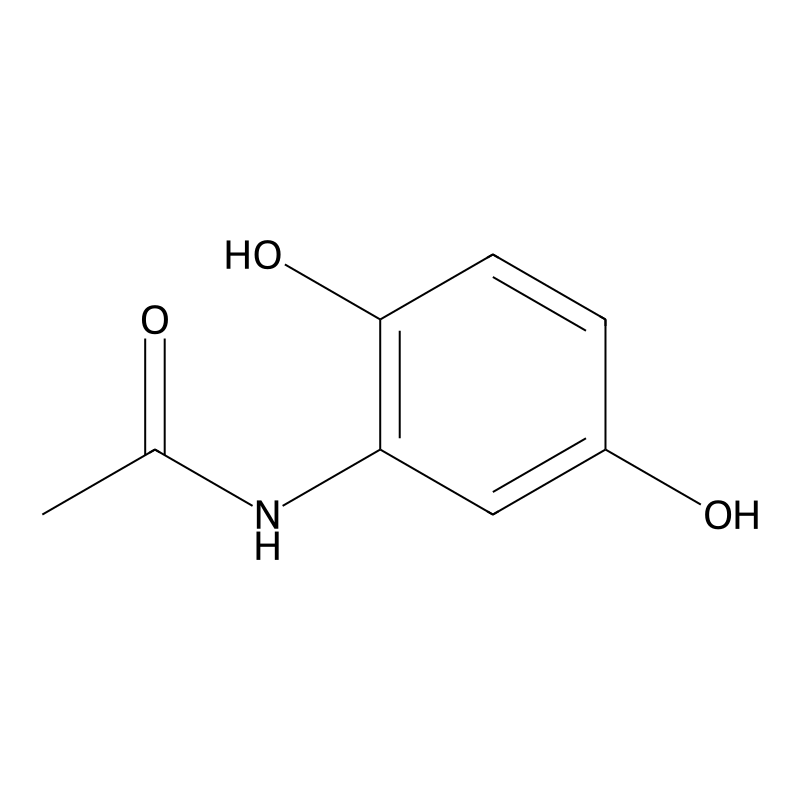N-(2,5-Dihydroxyphenyl)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
N-(2,5-Dihydroxyphenyl)acetamide is an organic compound characterized by the presence of two hydroxyl groups on a phenyl ring and an acetamide functional group. Its molecular formula is , and it has a molecular weight of approximately 169.16 g/mol. This compound is notable for its potential biological activities attributed to the hydroxyl groups, which can participate in various
- Oxidation: The hydroxyl groups can be oxidized to form quinones. Common reagents for this reaction include potassium permanganate and hydrogen peroxide under acidic conditions.
- Reduction: The compound can be reduced to yield corresponding amines, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: The hydroxyl groups can engage in nucleophilic substitution reactions, where they react with alkyl halides or acyl chlorides in the presence of a base to form ethers or esters.
Major Products Formed- Oxidation Products: Quinones
- Reduction Products: Amines
- Substitution Products: Ethers or esters
N-(2,5-Dihydroxyphenyl)acetamide has garnered attention for its potential biological activities. Research suggests that it may exhibit antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress. Additionally, it has been investigated for possible therapeutic effects, including anti-inflammatory and analgesic properties. These activities make it a compound of interest in medicinal chemistry and pharmacology.
The synthesis of N-(2,5-Dihydroxyphenyl)acetamide can be achieved through several methods:
- Acylation of 2,5-Dihydroxyaniline:
- One common synthetic route involves acylating 2,5-dihydroxyaniline with acetic anhydride or acetyl chloride under acidic or basic conditions.
- The reaction proceeds as follows:
- Industrial Production:
- In industrial settings, optimized reaction conditions are employed to maximize yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions, along with purification techniques like recrystallization or chromatography.
N-(2,5-Dihydroxyphenyl)acetamide has diverse applications across various fields:
- Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
- Biology: The compound is studied for its potential antioxidant properties.
- Medicine: Investigated for therapeutic effects such as anti-inflammatory and analgesic activities.
- Industry: Used in the production of dyes, pigments, and other industrial chemicals.
The mechanism of action of N-(2,5-Dihydroxyphenyl)acetamide involves its interaction with various molecular targets and pathways. The hydroxyl groups contribute to redox reactions that may lead to scavenging free radicals and modulating oxidative stress levels. Furthermore, the acetamide group can interact with specific enzymes or receptors, influencing their activity and potentially leading to therapeutic outcomes.
Several compounds share structural similarities with N-(2,5-Dihydroxyphenyl)acetamide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-Hydroxyphenyl)acetamide | Structure | Contains a single hydroxyl group; used in analgesics. |
| N-(3-Hydroxyphenyl)acetamide | Structure | Exhibits different biological activities due to the position of hydroxyl group. |
| N-(2-Hydroxyphenyl)acetamide | Structure | Similar in structure but lacks the second hydroxyl group; different reactivity profile. |
Uniqueness of N-(2,5-Dihydroxyphenyl)acetamide
The unique positioning of the two hydroxyl groups on the phenolic ring distinguishes N-(2,5-Dihydroxyphenyl)acetamide from similar compounds. This configuration enhances its reactivity and potential biological activity compared to compounds with only one hydroxyl group or those with different substitutions on the phenolic ring .








